molecular formula C3H4BrN3 B571671 3-Bromo-1H-pyrazol-5-amine CAS No. 950739-21-6

3-Bromo-1H-pyrazol-5-amine

Cat. No.: B571671
CAS No.: 950739-21-6
M. Wt: 161.99
InChI Key: VGBYIGUWAWHQOT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1H-pyrazol-5-amine typically involves the bromination of 1H-pyrazol-5-amine. One common method includes the reaction of 1H-pyrazol-5-amine with bromine in an appropriate solvent under controlled conditions . The reaction is usually carried out at low temperatures to prevent over-bromination and to ensure high yield and purity of the product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, solvent choice, and bromine concentration to optimize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazoles, while coupling reactions can produce more complex heterocyclic compounds .

Scientific Research Applications

3-Bromo-1H-pyrazol-5-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is involved in the synthesis of bioactive molecules that can modulate biological pathways.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, including potential drugs for cardiovascular diseases and other conditions.

    Industry: It is a key intermediate in the production of insecticides and other agrochemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For instance, it can inhibit adenosine triphosphate-sensitive potassium channels in cardiac muscle, which is relevant for treating cardiovascular diseases . The compound’s effects are mediated through its binding to these channels, altering their function and thereby modulating cellular activity.

Comparison with Similar Compounds

  • 3-Amino-5-bromopyrazole
  • 5-Bromo-1H-pyrazol-3-ylamine
  • 3-Bromo-5-amine-1H-pyrazole

Comparison: 3-Bromo-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

5-bromo-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4BrN3/c4-2-1-3(5)7-6-2/h1H,(H3,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGBYIGUWAWHQOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70673028
Record name 5-Bromo-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

950739-21-6
Record name 5-Bromo-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-1H-pyrazol-5-amine
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